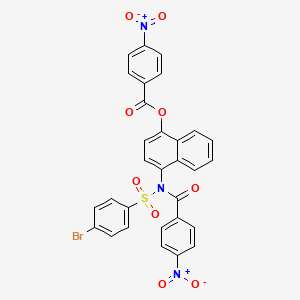

4-(N-((4-bromophenyl)sulfonyl)-4-nitrobenzamido)naphthalen-1-yl 4-nitrobenzoate

Description

Propriétés

IUPAC Name |

[4-[(4-bromophenyl)sulfonyl-(4-nitrobenzoyl)amino]naphthalen-1-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18BrN3O9S/c31-21-9-15-24(16-10-21)44(41,42)32(29(35)19-5-11-22(12-6-19)33(37)38)27-17-18-28(26-4-2-1-3-25(26)27)43-30(36)20-7-13-23(14-8-20)34(39)40/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBSXSTVRDFUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)C4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18BrN3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(N-((4-bromophenyl)sulfonyl)-4-nitrobenzamido)naphthalen-1-yl 4-nitrobenzoate , with the CAS number 448199-58-4, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a naphthalene core substituted with a sulfonamide group and multiple nitro groups, which are known to influence its biological properties. The presence of these functional groups suggests potential for diverse interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Nitro groups can participate in redox reactions, potentially leading to the inhibition of various enzymes involved in metabolic pathways.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways.

- Anticancer Activity : Nitrobenzoate derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting angiogenesis.

Anticancer Properties

Research indicates that nitrobenzoate derivatives can suppress tumor growth through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that compounds similar to 4-(N-((4-bromophenyl)sulfonyl)-4-nitrobenzamido)naphthalen-1-yl 4-nitrobenzoate can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Antiangiogenic Effects

Recent studies have highlighted the antiangiogenic potential of nitrobenzoate compounds. For instance:

- Case Study on Compound X8 : A related nitrobenzoate compound, X8, was found to disrupt vascular development in zebrafish embryos by impairing endothelial cell migration and proliferation. This suggests that similar compounds may inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways .

Antimicrobial Activity

Nitro-containing compounds have been documented for their antimicrobial properties:

- Mechanism : The nitro groups can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components .

Data Table: Summary of Biological Activities

Research Findings

- In Vitro Studies : Laboratory studies demonstrate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

- In Vivo Studies : Animal models have shown that these compounds can effectively reduce tumor size and inhibit metastasis, further supporting their therapeutic potential.

- Clinical Implications : The anti-inflammatory and antimicrobial properties suggest potential applications in treating inflammatory diseases and infections.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s naphthalene core and dual nitro groups distinguish it from simpler benzamide derivatives like 4MNB, which feature a single nitro group and a methoxy substituent .

- Compared to the glycinate ester in , the target’s benzoate ester may alter solubility and metabolic stability .

Physicochemical Properties

Inferred properties based on analogs:

Key Observations :

Inferences for Target Compound :

- Synthesis likely involves sequential sulfonamide formation (e.g., coupling 4-bromophenylsulfonyl chloride to a naphthalene precursor) followed by nitro-group introduction and esterification .

- Similar to , high-temperature reactions with polar aprotic solvents (e.g., NMP) may be required for sulfonamide/ester linkages .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(N-((4-bromophenyl)sulfonyl)-4-nitrobenzamido)naphthalen-1-yl 4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology :

- Stepwise Synthesis : Begin with sulfonylation of 4-bromophenylamine using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide intermediate . Subsequent coupling with 4-nitrobenzoyl chloride in the presence of trichloroisocyanuric acid (TCICA) as an activating agent yields the final product.

- Optimization : Use Design of Experiments (DoE) to vary temperature (50–80°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (1–5 mol% TCICA). Monitor yield via HPLC .

- Table :

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR in deuterated DMSO to confirm sulfonamide (-SO₂NH-) and ester (-COO-) linkages. Coupling constants (e.g., J = 8.5 Hz for aromatic protons) validate substituent positions .

- X-ray Crystallography : Employ SHELXL for refinement, particularly for resolving nitro group torsion angles and bromine atom placement. Cooling to 100K minimizes thermal motion artifacts .

- HPLC : Utilize a C18 column with UV detection at 254 nm (mobile phase: 70:30 acetonitrile/water + 0.1% TFA) to assess purity ≥95% .

Advanced Questions

Q. How can researchers resolve contradictions in reported solubility data across solvent systems?

- Methodology :

- Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to predict solubility in solvents like DMSO, THF, or chloroform. Experimental validation via turbidimetry at 25°C .

- Controlled Crystallization : Compare solubility in mixed solvents (e.g., ethanol/water gradients) to identify metastable polymorphs, which may explain discrepancies .

Q. What computational approaches predict this compound’s interaction with biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with the nitro groups as hydrogen bond acceptors. Validate against crystal structures of sulfonamide-protein complexes (PDB: 1T4G) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the bromophenyl moiety in hydrophobic binding pockets .

Q. What mechanistic insights explain the compound’s reactivity under basic vs. acidic conditions?

- Methodology :

- Kinetic Studies : Monitor nitro group reduction (UV-Vis at 420 nm) using NaBH₄ in ethanol. Compare rates at pH 7 vs. pH 2 (HCl) to identify protonation-dependent pathways .

- Isotopic Labeling : Synthesize deuterated analogs at the benzamide position to track H/D exchange via ESI-MS .

Q. How can crystallographic challenges (e.g., twinning) be addressed during structural determination?

- Methodology :

- SHELX Integration : Use TWIN/BASF commands in SHELXL to model twinning ratios. For severe cases, collect data at multiple wavelengths (synchrotron sources) .

- Table :

| Issue | SHELXL Command | Resolution Limit | Reference |

|---|---|---|---|

| Twinning | TWIN 0.25 -0.25 0.25 | 0.84 Å | |

| Disorder | PART -1 | 1.10 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.